
Thiophen-2-ylmethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophen-2-ylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₅ClO₂S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
準備方法
Synthetic Routes and Reaction Conditions
Thiophen-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiophene with chlorosulfonic acid, followed by the introduction of a methanesulfonyl group. The reaction typically requires an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Thiophen-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different sulfur-containing products.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other sulfur-containing derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
科学的研究の応用
Thiophen-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, facilitating the formation of sulfonamides and other derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of thiophen-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic applications to modify and create complex organic molecules.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the thiophene ring, used in similar sulfonation reactions.
Benzenesulfonyl chloride: Contains a benzene ring instead of thiophene, used in the synthesis of sulfonamides and sulfonates.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonylating agent with a toluene ring.
Uniqueness
Thiophen-2-ylmethanesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the thiophene ring is desired for its electronic characteristics.
特性
IUPAC Name |
thiophen-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNVAVWZJJRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
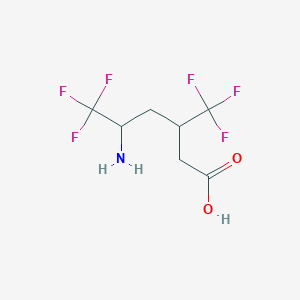
![[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13246242.png)
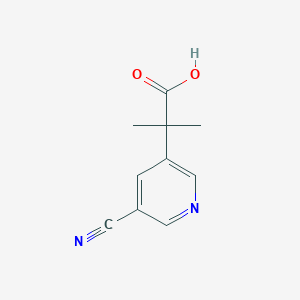
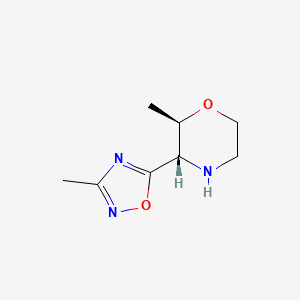
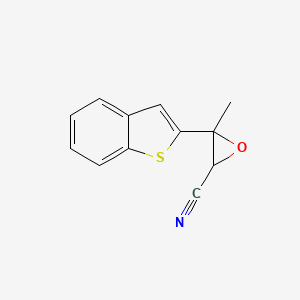
![4-[5-(chloromethyl)-4H-1,2,4-triazol-3-yl]pyrimidine](/img/structure/B13246256.png)
![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13246265.png)
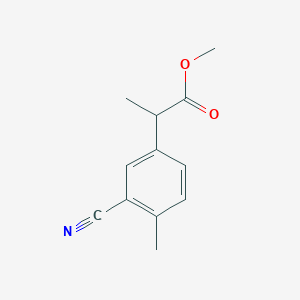

![3-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13246288.png)

![2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13246302.png)


